molecular formula C22H24N2O3 B253743 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

Katalognummer B253743
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: ZNLYLUSXIBSBMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been studied for its potential applications in various fields of scientific research, including cancer, metabolic disorders, and cardiovascular diseases. In cancer research, 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been shown to inhibit the growth of cancer cells and induce cell death. In metabolic disorders research, 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure. In cardiovascular diseases research, 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been shown to improve lipid metabolism, reduce atherosclerosis, and protect against ischemia-reperfusion injury.

Wirkmechanismus

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy metabolism. Activation of PPARδ by 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which result in improved metabolic function and energy expenditure. In addition, 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide increases fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in various cell types, including skeletal muscle cells, adipocytes, and hepatocytes. In vivo studies have shown that 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide improves insulin sensitivity, reduces inflammation, and increases energy expenditure in animal models of metabolic disorders. In addition, 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been shown to improve lipid metabolism, reduce atherosclerosis, and protect against ischemia-reperfusion injury in animal models of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide for lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other PPAR isoforms. In addition, 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has a long half-life, which allows for once-daily dosing in animal studies. However, one of the limitations of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide is its potential for off-target effects, which may complicate the interpretation of experimental results. In addition, the use of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide in animal studies may not accurately reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Another area of research is the investigation of the effects of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide on other physiological systems, such as the immune system and the central nervous system. In addition, further research is needed to determine the safety and efficacy of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide in humans, and to explore its potential applications in the treatment of metabolic disorders and cardiovascular diseases.

Synthesemethoden

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide was first synthesized by GlaxoSmithKline in 1992. The synthesis method involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 2-(4-tert-butylphenoxy)-N-hydroxyacetamide. Finally, the N-hydroxyacetamide is reacted with 4-methylphenylisoxazole-5-carboxylic acid chloride in the presence of a base to form 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide.

Eigenschaften

Produktname

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

Molekularformel

C22H24N2O3

Molekulargewicht

364.4 g/mol

IUPAC-Name

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C22H24N2O3/c1-15-5-7-16(8-6-15)19-13-21(27-24-19)23-20(25)14-26-18-11-9-17(10-12-18)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)

InChI-Schlüssel

ZNLYLUSXIBSBMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.